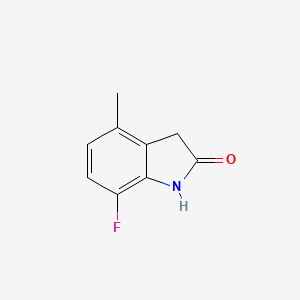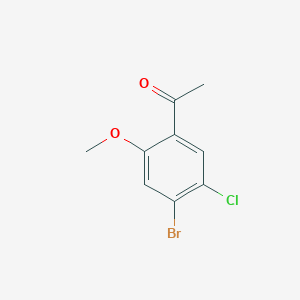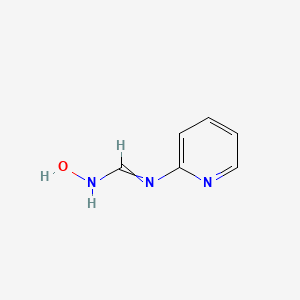![molecular formula C10H10FNO B13904387 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)
4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile is an organic compound that features a fluorine atom, a hydroxypropyl group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile, which is commercially available.
Hydroxypropylation: The hydroxypropyl group is introduced via a nucleophilic substitution reaction. This involves reacting 4-fluorobenzonitrile with a suitable hydroxypropylating agent under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzonitrile: Lacks the hydroxypropyl group, making it less versatile in certain applications.
4-Fluoro-2-methoxybenzonitrile: Contains a methoxy group instead of a hydroxypropyl group, which may affect its reactivity and applications.
Uniqueness
4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile is unique due to the presence of both a hydroxypropyl group and a nitrile group, which allows for a wide range of chemical modifications and applications. The fluorine atom also imparts specific properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile |
InChI |
InChI=1S/C10H10FNO/c1-7(13)4-9-5-10(11)3-2-8(9)6-12/h2-3,5,7,13H,4H2,1H3/t7-/m0/s1 |
Clé InChI |
SRJYUMHVQQCBHV-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC1=C(C=CC(=C1)F)C#N)O |
SMILES canonique |
CC(CC1=C(C=CC(=C1)F)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)





![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)
